3-(Methylamino)thietane-3-carboxylic acid
CAS No.:
Cat. No.: VC17239801
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO2S |
|---|---|
| Molecular Weight | 147.20 g/mol |
| IUPAC Name | 3-(methylamino)thietane-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO2S/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
| Standard InChI Key | KRGKJAIEWZOWNG-UHFFFAOYSA-N |
| Canonical SMILES | CNC1(CSC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3-(methylamino)thietane-3-carboxylic acid consists of a thietane ring—a saturated four-membered ring containing one sulfur atom—substituted at the 3-position with both a methylamino () group and a carboxylic acid () moiety. The compound’s IUPAC name, 3-(methylamino)thietane-3-carboxylic acid, reflects this substitution pattern . The non-dioxidized sulfur atom distinguishes it from related compounds like 3-(methylamino)-1,1-dioxo-thietane-3-carboxylic acid, where the sulfur exists in a sulfone configuration .
The molecular geometry imposes significant ring strain due to the thietane’s small bond angles, which influences both reactivity and stability. Computational models predict a puckered ring conformation, with the methylamino and carboxylic acid groups adopting equatorial positions to minimize steric hindrance .
Spectroscopic and Physical Data
Key spectroscopic properties include:
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IR Spectroscopy: Strong absorption bands at ~3400 cm (N–H stretch), ~1700 cm (C=O stretch), and ~1250 cm (C–N stretch) .
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NMR Spectroscopy: NMR signals for the thietane ring protons appear as distinct multiplets between δ 3.0–4.0 ppm, while the methylamino group resonates as a singlet near δ 2.8 ppm . The carboxylic acid proton is typically absent due to exchange broadening in deuterated solvents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 147.20 g/mol | |
| SMILES | CNC1(CSC1)C(=O)O | |
| IUPAC Name | 3-(methylamino)thietane-3-carboxylic acid |
Synthetic Approaches and Optimization
Challenges in Thietane Functionalization
Stability and Reactivity Under Physiological Conditions
pH-Dependent Behavior
The compound’s stability varies significantly with pH:
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Acidic Conditions: Protonation of the methylamino group enhances solubility but may promote ring-opening via nucleophilic attack at the β-carbon .
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Basic Conditions: Deprotonation of the carboxylic acid facilitates conjugate base formation, potentially increasing resistance to nucleophilic degradation .
Comparative Stability with Dioxide Derivatives
Thietane dioxides, such as 3-(methylamino)-1,1-dioxo-thietane-3-carboxylic acid, exhibit remarkable stability under harsh conditions (e.g., 1 M NaOH, 37°C) . In contrast, the non-dioxidized analog is expected to be more reactive due to the sulfur atom’s lone pairs, which participate in ring-stabilizing interactions .
Table 2: Stability Comparison of Thietane Derivatives
| Condition | 3-(Methylamino)thietane-3-carboxylic Acid | 1,1-Dioxide Analog |
|---|---|---|
| 1 M HCl, 37°C, 24 h | Partial degradation | No degradation |
| 1 M NaOH, 37°C, 24 h | Significant ring-opening | Stable |
| 1 M NaI, 25°C, 24 h | Moderate decomposition | Stable |
Functionalization and Derivative Synthesis
Amide Bond Formation
The carboxylic acid moiety enables straightforward amidation reactions. For instance, coupling with primary amines using EDCI/HOBt yields amide derivatives like -benzyl-3-(methylamino)thietane-3-carboxamide . Such derivatives are valuable in drug discovery for modulating pharmacokinetic properties.
Nitrile to Tetrazole Conversion
The carbonitrile derivative 3-(methylamino)-1,1-dioxo-thietane-3-carbonitrile undergoes [3+2] cycloaddition with sodium azide to form tetrazole analogs, expanding bioisosteric potential .
Sulfur-Specific Modifications
The thietane sulfur can be oxidized to sulfoxides or sulfones, though this alters the ring’s electronic profile. Selective oxidation using hydrogen peroxide or mCPBA provides access to sulfone derivatives, which exhibit enhanced metabolic stability .
Applications in Drug Discovery and Materials Science
Building Block for Heterocyclic Libraries
AChemBlock markets related thietane dioxides as building blocks for high-throughput screening libraries . The non-dioxidized variant may serve similar purposes, offering a distinct electronic environment for structure-activity relationship studies.
Material Science Applications
The thietane ring’s strain energy (~25 kcal/mol) makes it a candidate for ring-opening polymerization, potentially yielding sulfur-containing polymers with unique mechanical properties.
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